molecular formula C21H23BO3 B12634483 2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 942069-81-0

2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12634483
CAS No.: 942069-81-0
M. Wt: 334.2 g/mol
InChI Key: IEBBFLSLGKINLZ-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of an alkyne. The process begins with the reaction of 3-methoxy-5-(phenylethynyl)phenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: In the development of bioconjugates and probes for imaging and diagnostic purposes.

    Medicine: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: In the production of polymers, agrochemicals, and electronic materials.

Mechanism of Action

The compound exerts its effects primarily through the Suzuki-Miyaura coupling mechanism. The process involves:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
  • 3-Methoxy-5-(phenylethynyl)phenylboronic Acid

Uniqueness

2-(3-Methoxy-5-(phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity in cross-coupling reactions. The presence of the methoxy group and the tetramethyl-1,3,2-dioxaborolane moiety provides steric and electronic properties that improve its performance compared to other boronic acids and esters .

Properties

CAS No.

942069-81-0

Molecular Formula

C21H23BO3

Molecular Weight

334.2 g/mol

IUPAC Name

2-[3-methoxy-5-(2-phenylethynyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C21H23BO3/c1-20(2)21(3,4)25-22(24-20)18-13-17(14-19(15-18)23-5)12-11-16-9-7-6-8-10-16/h6-10,13-15H,1-5H3

InChI Key

IEBBFLSLGKINLZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C#CC3=CC=CC=C3

Origin of Product

United States

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